molecular formula C12H12Br2O4 B14390309 3,3'-(4,6-Dibromo-1,3-phenylene)dipropanoic acid CAS No. 89767-79-3

3,3'-(4,6-Dibromo-1,3-phenylene)dipropanoic acid

Cat. No.: B14390309
CAS No.: 89767-79-3
M. Wt: 380.03 g/mol
InChI Key: IFOWIWXAMSEBPI-UHFFFAOYSA-N
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Description

3,3’-(4,6-Dibromo-1,3-phenylene)dipropanoic acid is an organic compound characterized by the presence of two bromine atoms attached to a phenylene ring, which is further connected to two propanoic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(4,6-Dibromo-1,3-phenylene)dipropanoic acid typically involves the bromination of a precursor compound, such as 1,3-phenylene dipropanoic acid. The bromination reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired positions on the phenylene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,3’-(4,6-Dibromo-1,3-phenylene)dipropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of the parent phenylene dipropanoic acid.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atoms.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the parent phenylene dipropanoic acid.

    Substitution: Formation of substituted phenylene dipropanoic acids with various functional groups.

Scientific Research Applications

3,3’-(4,6-Dibromo-1,3-phenylene)dipropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3’-(4,6-Dibromo-1,3-phenylene)dipropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and carboxylic acid groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    3,3’-(1,3-Phenylene)dipropanoic acid: Lacks the bromine atoms, resulting in different chemical reactivity and applications.

    3,3’-[1,3-Phenylenebis(oxy)]dipropanoic acid: Contains oxygen atoms in place of bromine, leading to distinct properties and uses.

    (4,6-Dichloro-1,3-phenylene)diboronic acid:

Uniqueness

3,3’-(4,6-Dibromo-1,3-phenylene)dipropanoic acid is unique due to the presence of bromine atoms, which impart specific reactivity and properties that are not observed in similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

89767-79-3

Molecular Formula

C12H12Br2O4

Molecular Weight

380.03 g/mol

IUPAC Name

3-[2,4-dibromo-5-(2-carboxyethyl)phenyl]propanoic acid

InChI

InChI=1S/C12H12Br2O4/c13-9-6-10(14)8(2-4-12(17)18)5-7(9)1-3-11(15)16/h5-6H,1-4H2,(H,15,16)(H,17,18)

InChI Key

IFOWIWXAMSEBPI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1CCC(=O)O)Br)Br)CCC(=O)O

Origin of Product

United States

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